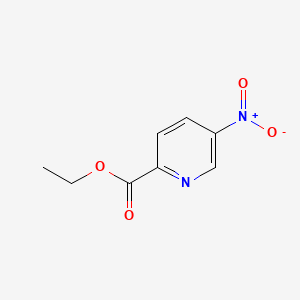

Ethyl 5-nitropicolinate

描述

Ethyl 5-nitropicolinate is an ester derivative of picolinic acid, characterized by a nitro group (-NO₂) at the 5-position of the pyridine ring and an ethyl ester moiety. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its electron-deficient aromatic ring, which facilitates nucleophilic substitution reactions.

属性

IUPAC Name |

ethyl 5-nitropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-2-14-8(11)7-4-3-6(5-9-7)10(12)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFHVUFNOKRFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30668430 | |

| Record name | Ethyl 5-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30563-98-5 | |

| Record name | Ethyl 5-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 5-nitropicolinate can be synthesized through the nitration of ethyl picolinate. The process typically involves the reaction of ethyl picolinate with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of ethyl 5-nitropicolinate follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

化学反应分析

Types of Reactions: Ethyl 5-nitropicolinate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic conditions to facilitate the ester hydrolysis.

Major Products Formed:

Reduction: Ethyl 5-aminopicolinate.

Substitution: Various substituted picolinates depending on the nucleophile used.

Hydrolysis: 5-nitropicolinic acid.

科学研究应用

Ethyl 5-nitropicolinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

作用机制

The mechanism of action of ethyl 5-nitropicolinate is primarily related to its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can participate in further biochemical reactions. The molecular targets and pathways involved depend on the specific application and the chemical modifications made to the compound .

相似化合物的比较

Research Findings and Trends

- Electronic Effects : Nitro groups significantly lower the LUMO energy of pyridine rings, facilitating reactions like Suzuki-Miyaura couplings. Fluorine further enhances this effect, as seen in Ethyl 5-fluoro-3-nitropicolinate .

- Solubility Trade-offs : Ethyl esters balance lipid solubility and synthetic utility, whereas methyl esters are preferred for aqueous-phase reactions .

- Stability Challenges : Refrigeration requirements for Ethyl 5-fluoro-3-nitropicolinate highlight the need for stabilized formulations in long-term storage .

生物活性

Ethyl 5-nitropicolinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Ethyl 5-nitropicolinate is a nitro derivative of picolinic acid. Its chemical structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 180.16 g/mol

The presence of the nitro group significantly influences the compound's reactivity and biological activity.

Mechanisms of Biological Activity

Ethyl 5-nitropicolinate exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections outline the key findings related to its biological effects.

Antimicrobial Activity

Research indicates that ethyl 5-nitropicolinate possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death .

Antiviral Activity

Ethyl 5-nitropicolinate has been studied for its antiviral properties, particularly against Chikungunya virus (CHIKV). In vitro assays revealed that it inhibits viral replication by interfering with the viral RNA synthesis.

| Virus | EC (µM) | CC (µM) | Selectivity Index |

|---|---|---|---|

| Chikungunya Virus | 25.0 | >200 | >8 |

The selectivity index indicates a favorable therapeutic window, suggesting that the compound is relatively safe for use in cellular systems while effectively inhibiting viral activity .

Study on Anticancer Properties

A recent study investigated the anticancer effects of ethyl 5-nitropicolinate on various cancer cell lines. The compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7).

- Cell Line : MCF-7

- IC (µM) : 15.5

- Mechanism : Induction of apoptosis through the mitochondrial pathway.

The study concluded that ethyl 5-nitropicolinate could be a promising candidate for further development in cancer therapeutics due to its ability to selectively induce cell death in cancerous cells while sparing normal cells .

常见问题

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing ethyl 5-nitropicolinate?

- Methodological Answer : Synthesis typically involves esterification of 5-nitropicolinic acid using ethanol under acid catalysis. Characterization requires multi-modal validation:

- X-ray crystallography confirms molecular geometry (e.g., bond lengths, coordination in metal complexes) .

- NMR spectroscopy (¹H/¹³C) verifies structural integrity, with chemical shifts for nitro and ester groups serving as diagnostic markers .

- HPLC or GC-MS assesses purity (>95% is standard for pharmacological studies) .

Q. Which analytical techniques are critical for evaluating the purity and stability of ethyl 5-nitropicolinate in experimental settings?

- Methodological Answer :

- Thermogravimetric analysis (TGA) evaluates thermal stability, particularly for coordination compounds .

- UV-Vis spectroscopy monitors ligand-centered electronic transitions (e.g., π→π* in nitroaromatic systems) .

- Mass spectrometry confirms molecular ion peaks and detects degradation byproducts .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between the anticancer activity of ethyl 5-nitropicolinate and its metal complexes?

- Methodological Answer :

- Comparative Assays : Test free ligand vs. complexes in identical cell lines (e.g., PC-3 prostate cancer cells) at matched molar concentrations. Evidence shows the free ligand exhibits ~40–50% toxicity, while Gd/Tb complexes achieve 50–60% activity at 500 µg/mL .

- Mechanistic Probes : Use fluorescence microscopy to track cellular uptake differences or ROS generation between ligand and complexes .

- Statistical Rigor : Report IC₅₀ values with standard deviations and use ANOVA to validate significance across replicates .

Q. What strategies are recommended for optimizing reaction conditions to enhance the yield of ethyl 5-nitropicolinate derivatives?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalysts (e.g., H₂SO₄ vs. p-toluenesulfonic acid), solvent ratios (ethanol/water), and reflux durations to identify optimal parameters .

- Kinetic Monitoring : Use in-situ FTIR to track esterification progress via carbonyl peak shifts .

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., unreacted acid or diesters) and adjust stoichiometry .

Q. How should researchers address conflicting data on the biocompatibility of ethyl 5-nitropicolinate complexes in non-cancerous cell lines?

- Methodological Answer :

- Dose-Response Curves : Test complexes across a broader concentration range (e.g., 10–1000 µg/mL) in HL-60 immune cells to clarify toxicity thresholds .

- Control Benchmarking : Compare results with established biocompatible agents (e.g., cisplatin derivatives) under identical conditions .

- Metadata Transparency : Disclose cell culture protocols (e.g., serum concentration, incubation time) to enable cross-study validation .

Q. What computational approaches are suitable for modeling the coordination behavior of ethyl 5-nitropicolinate in lanthanide complexes?

- Methodological Answer :

- DFT Calculations : Predict ligand binding energies and orbital interactions using software like Gaussian or ORCA .

- Molecular Dynamics : Simulate solvent effects on complex stability (e.g., aqueous vs. DMSO environments) .

- Validation : Cross-check computational results with experimental crystallographic data (e.g., bond distances in [Ln₂(5-npic)₆(H₂O)₄] structures) .

Data Presentation and Reproducibility

Q. What are the best practices for presenting spectroscopic and biological data in publications?

- Methodological Answer :

- Raw Data : Include in supplements (e.g., NMR spectra, crystallographic CIF files) to meet FAIR principles .

- Processed Data : Use tables to summarize key results (e.g., IC₅₀ values, % inhibition) in the main text, with error margins .

- Ethical Reporting : Follow NIH guidelines for preclinical studies, including cell line authentication and statistical power analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。